Application Summary: Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is a derivative of indole, a compound that has been found in many important synthetic drug molecules.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological activity being studied.
Results or Outcomes: The results or outcomes would also depend on the specific biological activity being studied.
Application Summary: Indole, a compound that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is derived from, is present in a wide variety of antiviral agents which inhibit HSV-1.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific antiviral activity being studied.
Results or Outcomes: The results or outcomes would also depend on the specific antiviral activity being studied.
Application Summary: Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be used in the synthesis of other chemical compounds.
Methods of Application: The specific methods of application or experimental procedures would involve chemical synthesis in a lab.
Results or Outcomes: The synthesized compounds could be used in a variety of applications, depending on their properties.
Application Summary: Indole derivatives, from which Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is derived, have shown antimicrobial activities. This suggests that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate could potentially be used in antimicrobial research.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific antimicrobial activity being studied.
Results or Outcomes: The results or outcomes would also depend on the specific antimicrobial activity being studied.
Application Summary: Indole derivatives, from which Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is derived, have shown antioxidant activities. This suggests that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate could potentially be used in antioxidant research.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific antioxidant activity being studied.
Results or Outcomes: The results or outcomes would also depend on the specific antioxidant activity being studied.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate, with the chemical formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol, is an organic compound that belongs to the class of β-keto esters. This compound features a chlorophenyl group, which contributes to its unique chemical properties and biological activities. It is primarily utilized in organic synthesis as a versatile intermediate for producing various pharmacologically active compounds. The presence of the 4-chlorophenyl moiety enhances its potential applications in medicinal chemistry due to the biological relevance of chlorinated aromatic compounds.
Research indicates that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate and its derivatives exhibit various biological activities:
The synthesis of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate can be achieved through various methods:
The yield of these reactions can vary based on conditions such as temperature, solvent choice, and catalyst type.
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate serves multiple purposes in various fields:
Studies focusing on Ethyl 4-(4-chlorophenyl)-3-oxobutanoate's interactions with other compounds reveal its potential as a versatile agent in drug development. Its ability to form adducts with nucleophiles allows for the exploration of new therapeutic avenues, particularly in the design of hybrid molecules that combine different pharmacological activities.
Several compounds share structural similarities with Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 4-(4-methylphenyl)-3-oxobutanoate | Substituted phenyl group | Exhibits different biological activity profiles |
| Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Contains a benzylidene moiety | Notable for its antioxidant and antimicrobial effects |
| Ethyl 5-hydroxyisoxazolidine-4-carboxylates | Isoxazolidine ring structure | Potential use in neurological disorders |
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate stands out due to its specific chlorinated aromatic structure, which enhances its reactivity and potential biological activities compared to similar compounds.